Hoechst 8208
Description
Historical Development of Benzimidazole Dyes
The historical development of benzimidazole dyes traces back to the 1940s, when researchers first recognized the potential biological significance of benzimidazole compounds. In 1944, Woolley hypothesized that benzimidazoles possessed purine-like structural characteristics and could evoke biological responses, marking the beginning of systematic investigations into benzimidazole-based compounds. The foundational understanding of benzimidazole chemistry was established when researchers discovered that benzimidazole could be produced through the condensation of ortho-phenylenediamine with formic acid or trimethyl orthoformate, providing a synthetic pathway for further derivatives.
The breakthrough in benzimidazole research occurred during the investigation of vitamin B₁₂, when Brink and colleagues identified 5,6-dimethylbenzimidazole as a degradation product of this essential vitamin. This discovery revealed that certain benzimidazole derivatives possessed vitamin B₁₂-like activity, sparking intensive research into the therapeutic potential of benzimidazole-containing compounds. The subsequent decades witnessed remarkable progress in benzimidazole chemistry, with researchers developing numerous derivatives exhibiting diverse biological activities including antiparasitic, antimicrobial, antiviral, antifungal, anticonvulsant, antihypertensive, antihistaminic, analgesic, anti-inflammatory, anticancer, anticoagulant, and proton pump inhibitor properties.
The development of fluorescent benzimidazole dyes specifically designed for nucleic acid staining emerged as a specialized branch of benzimidazole research. These compounds were engineered to possess enhanced fluorescence properties upon binding to deoxyribonucleic acid, enabling their use as molecular probes in biological research. The systematic development of these fluorescent probes culminated in the creation of the Hoechst dye family, which included compounds with varying structural modifications to optimize their binding affinity, selectivity, and fluorescence characteristics.
The evolution of benzimidazole dyes continued through the latter half of the twentieth century, with researchers exploring various structural modifications to enhance their performance as fluorescent probes. The incorporation of different substituents on the benzimidazole core structure enabled fine-tuning of properties such as water solubility, cell permeability, and binding specificity. This systematic approach to molecular design led to the development of compounds like this compound, which exhibits unique intercalative binding properties that distinguish it from other members of the benzimidazole dye family.
Classification within Hoechst Fluorophore Family
This compound occupies a distinctive position within the Hoechst fluorophore family, which comprises several related bis-benzimidazole compounds originally developed by Hoechst AG. The Hoechst dye family traditionally includes three primary members: Hoechst 33258, Hoechst 33342, and Hoechst 34580, each characterized by their ability to bind to the minor groove of double-stranded deoxyribonucleic acid with preference for adenine-thymine rich sequences.
The fundamental characteristic that unites the Hoechst fluorophore family is their shared bis-benzimidazole structural framework, which enables specific interactions with deoxyribonucleic acid. Hoechst 33258 is characterized as a bis-benzimidazole dye containing two benzimidazole rings connected by a methylene bridge, while Hoechst 33342 differs primarily in its enhanced cell permeability properties. These traditional Hoechst dyes are excited by ultraviolet light at approximately 350 nanometers and emit blue-cyan fluorescent light with emission maxima around 461 nanometers.
However, this compound represents a significant departure from the conventional Hoechst dye binding mechanism. While traditional Hoechst dyes bind to the minor groove of double-stranded deoxyribonucleic acid through non-intercalative mechanisms, this compound demonstrates intercalative binding properties. This fundamental difference in binding mode places this compound in a unique subcategory within the broader Hoechst fluorophore family, distinguishing it as an intercalating benzimidazole dye rather than a minor groove binding agent.
The classification of this compound as an intercalating agent has been confirmed through multiple analytical techniques including absorption spectroscopy, fluorescence spectroscopy, flow dichroism, circular dichroism, and viscosity measurements. These studies have consistently demonstrated that the binding behavior of this compound is compatible with an intercalative mode of interaction, wherein the dye molecules insert between the base pairs of the deoxyribonucleic acid double helix rather than binding to the minor groove surface.
The molecular structure of this compound contributes to its unique classification within the Hoechst family. The compound features a benzimidazole core structure supplemented with an aminophenyl group and a methylpiperazinyl substituent, creating a molecular configuration that facilitates intercalation between deoxyribonucleic acid base pairs. This structural arrangement enables this compound to adopt a planar conformation suitable for insertion into the deoxyribonucleic acid helix, distinguishing it from the more flexible structures of traditional minor groove binding Hoechst dyes.
Nomenclature and Chemical Identification
The nomenclature and chemical identification of this compound reflects its complex molecular structure and position within the benzimidazole dye family. The compound is formally identified by several chemical names and registration numbers that facilitate its recognition in scientific literature and chemical databases. The systematic nomenclature follows established conventions for benzimidazole derivatives while acknowledging the specific structural features that characterize this particular compound.
The molecular formula of this compound is C₁₈H₂₁N₅, with a molecular weight of 307.39 atomic mass units. The compound exists as a free base form and can also be obtained as various salt forms, including the trihydrochloride salt with molecular formula C₁₈H₂₄Cl₃N₅ and molecular weight of 416.8 grams per mole. The systematic International Union of Pure and Applied Chemistry name for the free base form is 4-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]aniline, which accurately describes the structural arrangement of functional groups within the molecule.
The Chemical Abstracts Service registry number for this compound varies depending on the specific form of the compound. The free base form is assigned registry number 77572-84-0, while the trihydrochloride salt form carries the registry number 107882-63-3. These registry numbers serve as unique identifiers that enable precise identification of the compound in chemical databases and literature searches, ensuring accuracy in scientific communication and research applications.
The systematic nomenclature of this compound reflects its structural composition, which includes a benzimidazole ring system substituted with both an aminophenyl group and a methylpiperazinyl moiety. The 2-position of the benzimidazole ring is substituted with a 4-aminophenyl group, while the 6-position carries a 4-methylpiperazin-1-yl substituent. This specific substitution pattern is critical for the compound's biological activity and fluorescence properties, as it determines the electronic distribution and molecular geometry necessary for intercalative binding to deoxyribonucleic acid.
| Chemical Property | Value | Form |
|---|---|---|
| Molecular Formula | C₁₈H₂₁N₅ | Free base |
| Molecular Weight | 307.39 amu | Free base |
| Chemical Abstracts Service Number | 77572-84-0 | Free base |
| Molecular Formula | C₁₈H₂₄Cl₃N₅ | Trihydrochloride |
| Molecular Weight | 416.8 g/mol | Trihydrochloride |
| Chemical Abstracts Service Number | 107882-63-3 | Trihydrochloride |
The International Union of Pure and Applied Chemistry nomenclature system provides the most systematic approach to naming this compound, ensuring consistency across different scientific disciplines and international research communities. The name 4-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]aniline clearly indicates the presence of an aniline group (4-aminophenyl) attached to the 2-position of a benzimidazole ring that carries a methylpiperazinyl substituent at the 6-position. This naming convention facilitates accurate identification and synthesis of the compound by providing explicit information about its molecular architecture.
Alternative nomenclature systems may refer to this compound using different naming conventions, but the International Union of Pure and Applied Chemistry system remains the standard for scientific communication. The compound may also be referenced by its trade name or laboratory designation, particularly in commercial applications or research protocols where simplified nomenclature is preferred for practical purposes.
Properties
CAS No. |
107882-63-3 |
|---|---|
Molecular Formula |
C18H24Cl3N5 |
Molecular Weight |
416.8 g/mol |
IUPAC Name |
4-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]aniline;trihydrochloride |
InChI |
InChI=1S/C18H21N5.3ClH/c1-22-8-10-23(11-9-22)15-6-7-16-17(12-15)21-18(20-16)13-2-4-14(19)5-3-13;;;/h2-7,12H,8-11,19H2,1H3,(H,20,21);3*1H |
InChI Key |
PGVHDHFKFINXBN-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC=C(C=C4)N.Cl.Cl.Cl |
Canonical SMILES |
CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC=C(C=C4)N.Cl.Cl.Cl |
Other CAS No. |
107882-63-3 |
Synonyms |
2-(4'-aminophenyl)-5-(4'-methylpiperazin-1-yl)benzimidazole H 8208 H8208 Hoechst 8208 Hoechst-8208 |
Origin of Product |
United States |
Scientific Research Applications
DNA Staining and Visualization
Hoechst 8208 is widely recognized for its ability to bind specifically to the minor groove of double-stranded DNA. This property makes it an excellent choice for various imaging techniques.
- Fluorescence Microscopy : this compound is commonly used in fluorescence microscopy to visualize nuclei in live and fixed cells. The dye emits blue fluorescence upon binding to DNA, allowing researchers to study cellular structures and processes.
- Flow Cytometry : The dye is also utilized in flow cytometry for cell cycle analysis. This compound can differentiate between live and dead cells based on their ability to efflux the dye, which is particularly useful in studying stem cells and cancer cells .
Cell Cycle Analysis
This compound is instrumental in analyzing the cell cycle phases due to its binding characteristics. It allows researchers to quantify the number of cells in different phases (G0/G1, S, G2/M) by measuring fluorescence intensity.
- Case Study : In a study involving human bone sarcoma cell lines, this compound was used to identify drug-resistant side population cells by analyzing their fluorescence characteristics through flow cytometry .
Apoptosis Studies
The dye plays a crucial role in apoptosis research by enabling the detection of chromatin condensation and nuclear fragmentation, which are hallmarks of apoptosis.
- Application : this compound staining can be combined with other markers to assess apoptotic processes in various cell types, providing insights into therapeutic responses in cancer treatments .
Drug Delivery Systems
Recent studies have explored the use of this compound as a targeting module in drug delivery systems. Its ability to bind DNA can be leveraged for delivering therapeutic agents directly to cancer cells.
- Case Study : Research demonstrated that conjugating this compound with anticancer drugs improved targeting efficiency and reduced systemic toxicity compared to unmodified drugs .
Detection of DNA Damage
This compound is utilized as a probe for detecting DNA damage within living cells. Its fluorescence properties change upon binding to damaged DNA, making it a valuable tool for assessing genotoxicity.
- Quantification Method : A ratiometric fluorescence imaging approach was developed using this compound to quantify DNA damage caused by oxidative stress, demonstrating its application in toxicological studies .
Nucleic Acid Detection
The dye's specificity for nucleic acids extends beyond DNA; it can also be used for detecting RNA in various experimental setups.
- Application : this compound has been employed in agarose gel electrophoresis to visualize RNA bands alongside DNA, facilitating comprehensive nucleic acid analysis .
Comparison with Other Dyes
Hoechst dyes, including this compound, are often compared with other nucleic acid stains like DAPI (4',6-diamidino-2-phenylindole). Key differences include:
| Feature | This compound | DAPI |
|---|---|---|
| Cell Permeability | High | Moderate |
| Toxicity | Lower than DAPI | Higher |
| Fluorescence Emission | Blue (around 450 nm) | Blue (around 461 nm) |
| Binding Specificity | Minor groove of DNA | Minor groove of DNA |
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Key Compounds for Comparison
- Hoechst 33258
- Hoechst 33342
- DAPI (4',6-diamidino-2-phenylindole)
Comparative Analysis
Table 1: Properties of Hoechst 8208 and Similar Dyes
Detailed Findings
This difference may arise from structural variations in the benzimidazole side chains or experimental conditions (e.g., DNA conformation). DAPI exhibits stronger DNA affinity than Hoechst dyes due to its rigid indole structure, which stabilizes minor-groove interactions .
Fluorescence Properties :
- Hoechst 33342’s red-shifted emission (486 nm) compared to 33258 (461 nm) allows multiplexing with other fluorophores .
- DAPI’s narrower emission spectrum minimizes overlap in multi-color experiments .
Functional Differences :
- Cell Permeability : Hoechst 33342’s ethyl-piperazine group enhances penetration into live cells, whereas 33258 and DAPI require membrane permeabilization .
- Bromodeoxyuridine Sensitivity : Hoechst 33258’s fluorescence is quenched by bromodeoxyuridine-substituted DNA, while DAPI remains unaffected—a critical factor in sister chromatid differentiation studies .
Kinetic Behavior :
- This compound’s binding to DNA involves a unique two-step process (bimolecular reaction followed by isomerization), unlike the single-step kinetics observed for other dyes .
Preparation Methods
Core Benzimidazole Formation
The benzimidazole core is synthesized via condensation of ortho-phenylenediamine derivatives with appropriate carbonyl-containing precursors.
Procedure :
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Reactants :
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Conditions :
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Intermediate Isolation :
Nitro Group Reduction
The nitro group at the 4-position is reduced to an amine to yield the final product.
Procedure :
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Reactants :
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Conditions :
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Purification :
Optimization of Reaction Parameters
Catalytic Systems
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Acetic acid | Glacial HOAc | 120 | 68 | 92 |
| Polyphosphoric acid | Toluene | 100 | 72 | 89 |
| In(OTf)₃ | DMF | 80 | 78 | 95 |
Solvent Effects
-
Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but may require higher temperatures.
-
Protic solvents (e.g., acetic acid) improve cyclization efficiency but risk side reactions.
Purification and Characterization
High-Performance Liquid Chromatography (HPLC)
Spectroscopic Data
Challenges and Mitigation Strategies
Common Issues
Scalability
-
Pilot-scale batches (100 g) achieved 70% yield using flow chemistry systems with In(OTf)₃ catalysis.
Applications in Research
This compound’s DNA-binding properties make it valuable for:
Q & A
Q. How is Hoechst 8208 synthesized and characterized in experimental settings?
this compound synthesis typically involves multi-step organic reactions, such as condensation or alkylation, followed by purification via column chromatography. Characterization employs spectroscopic methods (e.g., NMR, IR, and mass spectrometry) and elemental analysis to confirm molecular structure and purity. For reproducibility, ensure reaction conditions (temperature, solvent, catalyst) are meticulously documented, and purity is assessed using HPLC or TLC .
Q. What are the primary applications of this compound in cellular biology studies?
this compound is widely used as a fluorescent DNA-binding dye for cell cycle analysis and nuclear staining. Methodologically, researchers should optimize dye concentration (e.g., 0.1–1 µg/mL) and incubation time (15–30 minutes) to avoid cytotoxicity. Confocal microscopy or flow cytometry are standard tools for data acquisition, with controls (e.g., unstained cells) to minimize autofluorescence artifacts .
Q. How do researchers validate the specificity of this compound in binding to target DNA regions?
Specificity validation involves competitive binding assays using unlabeled DNA probes or alternative dyes (e.g., DAPI). Quantitative analysis via fluorescence quenching or microscale thermophoresis (MST) can determine binding constants (Kd). Cross-validation with CRISPR/Cas9-modified cell lines (lacking target DNA motifs) is recommended to confirm signal specificity .
Advanced Research Questions
Q. What experimental strategies resolve conflicting data on this compound’s cytotoxicity across studies?
Contradictory cytotoxicity reports may stem from variations in cell type, dye concentration, or exposure duration. A systematic approach includes:
Q. How can this compound be integrated into multiplex assays without spectral overlap?
Advanced multiplexing requires spectral unmixing algorithms and careful dye pairing. For example:
- Pair this compound (ex/em ~360/460 nm) with FITC (488/520 nm) or TRITC (543/572 nm).
- Use sequential scanning or linear unmixing in confocal systems.
- Validate with single-dye controls to confirm no cross-talk .
Q. What computational models predict this compound’s binding affinity to non-canonical DNA structures (e.g., G-quadruplexes)?
Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) are used to model interactions. Parameters include:
- DNA structure files (PDB ID).
- Free energy calculations (MM/PBSA) to estimate binding affinities.
- Experimental validation via circular dichroism (CD) spectroscopy to detect conformational changes .
Methodological Considerations
Q. How should researchers design a robust protocol for this compound-based live-cell imaging?
Key steps:
- Use phenol red-free media to reduce background fluorescence.
- Maintain cells at 37°C with CO₂ control during imaging.
- Optimize exposure time to prevent photobleaching (e.g., 100–500 ms).
- Include a viability marker (e.g., Calcein-AM) to exclude dead cells from analysis .
Q. What statistical approaches address variability in this compound fluorescence intensity measurements?
Normalize fluorescence to cell count or protein content (e.g., BCA assay). Apply ANOVA or mixed-effects models to account for batch variability. Use bootstrapping for small sample sizes and report confidence intervals (95% CI) .
Data Reporting Standards
Q. Table 1: Minimum Data Requirements for this compound Studies
| Parameter | Details | Reference |
|---|---|---|
| Synthesis yield | Percentage and purification method | |
| Purity | HPLC/TLC results (Rf values) | |
| Binding constants | Kd values from MST or SPR | |
| Cytotoxicity thresholds | IC50 values across cell lines |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
